molecular formula C18H19N B1594368 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 38025-45-5

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Katalognummer: B1594368
CAS-Nummer: 38025-45-5
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: MMHFZZRBVWLWAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (CAS 38025-45-5) is an organic compound with the molecular formula C₁₈H₁₉N and a molecular weight of 249.35 g/mol . This compound features a tetrahydropyridine ring core substituted with benzyl and phenyl groups, and it should be stored sealed in a dry environment at 2-8°C . The tetrahydropyridine scaffold is recognized as a privileged structure in medicinal chemistry for the design of compounds targeting aminergic G-protein coupled receptors (GPCRs) . This scaffold is found in ligands for various biological targets, including dopamine and serotonin receptors, which are relevant for research into conditions such as Parkinson's disease and schizophrenia . Furthermore, structural analogs of this compound, specifically 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), have been studied as non-neurotoxic analogues of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), providing valuable insights for neuroscience research . As a building block, this compound is useful for the synthesis of more complex molecules in exploratory chemistry and drug discovery projects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHFZZRBVWLWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340326
Record name 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38025-45-5
Record name 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Halogenation and Halohydroxylation Route

A patented method describes the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives via halogenation followed by halohydroxylation and base treatment steps:

  • Step 1: Halogenation
    A starting compound (formula II), which can be an amine or amine salt, is treated with an electrophilic halogenating agent (e.g., thionyl chloride, thionyl bromide, phosphorus pentachloride, N-bromosuccinimide) to yield a halogenated intermediate (formula III).

  • Step 2: Halohydroxylation
    The halogenated intermediate undergoes halohydroxylation to form a hydroxy-halogenated compound (formula IV).

  • Step 3: Base Treatment
    Treatment of the halohydroxylated intermediate with a base induces cyclization or rearrangement to yield the tetrahydropyridine derivative (formula V) with cis stereochemistry.

This sequence allows the introduction of the phenyl substituent at the 4-position and the benzyl group at the nitrogen, with control over stereochemistry through the choice of reagents and conditions.

Protection and Deprotection of the Amine Group

  • The nitrogen atom is commonly protected with a benzyl group or other protecting groups (e.g., allyl, benzhydryl, methoxymethyl, tetrahydropyranyl, substituted benzyls) that are inert to reduction by metal hydrides.

  • The benzyl protecting group is preferred for its stability and facile removal by hydrogenolysis.

  • The phenyl ring on the benzyl group may be substituted with alkyl, alkoxy, halo, or nitro groups to modulate reactivity and solubility.

Racemization Process

  • For applications requiring racemic mixtures, such as intermediates in pharmaceutical synthesis (e.g., paroxetine synthesis), racemization of enantiomerically enriched this compound derivatives is performed.

  • The racemization involves treatment with acidic or basic hydrolyzing agents (e.g., aqueous sodium hydroxide, hydrochloric acid) under reflux conditions.

  • The process can be optimized by controlling temperature, solvent (e.g., dichloromethane, toluene, industrial methylated spirits), and reaction time to achieve the desired enantiomeric excess or racemic mixture.

Conversion to Functionalized Intermediates

  • Hydroxy groups on the tetrahydropyridine ring can be converted into leaving groups like halo or tosyloxy groups by reaction with halogenating agents or sulfonyl chlorides (e.g., benzenesulphonyl chloride, methanesulphonyl chloride) in the presence of bases such as triethylamine.

  • These intermediates can then be further reacted with nucleophiles (e.g., sesamol salts) to form derivatives useful for pharmaceutical synthesis.

Representative Experimental Data

Step Reagents/Conditions Product/Outcome Notes
Halogenation Thionyl chloride or bromide, room temperature Halogenated intermediate (formula III) Electrophilic halogenation
Halohydroxylation Halohydroxylation agent Hydroxy-halogenated intermediate (formula IV) Stereoselective functionalization
Base treatment Strong base (e.g., NaOH, KOH), reflux Tetrahydropyridine derivative (formula V) Cyclization and stereochemistry control
Protection (amine) Benzyl chloride or equivalent, base N-Benzyl protected amine Protects nitrogen during synthesis
Deprotection Hydrogenolysis (H2, Pd/C) Free amine Removes benzyl protecting group
Racemization Aqueous NaOH or HCl, reflux Racemic or enantiomerically enriched mixture Used for pharmaceutical intermediates
Conversion to leaving group Benzenesulphonyl chloride or methanesulphonyl chloride, triethylamine, low temperature Tosylate or mesylate intermediate Facilitates nucleophilic substitution

Research Findings and Advantages

  • The described halogenation-halohydroxylation-base treatment sequence allows for diastereoselective synthesis of tetrahydropyridine derivatives with controlled stereochemistry, which is crucial for biological activity.

  • The use of benzyl as an amine protecting group is advantageous due to its stability during harsh reaction conditions and ease of removal.

  • Racemization methods enable the preparation of racemic mixtures necessary for further resolution or pharmaceutical development.

  • Conversion of hydroxy groups into good leaving groups expands the synthetic utility of the compound, allowing for diverse functionalization.

  • The processes have been validated by analytical methods including gas-liquid chromatography, high-performance liquid chromatography, elemental analysis, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, ensuring product purity and structural confirmation.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cardiovascular Medicine
Research indicates that 1-Bn-4-Ph-THP exhibits inhibitory effects on blood platelet aggregation, suggesting its potential as a therapeutic agent in cardiovascular diseases. The compound's mechanism of action involves interactions with specific enzymes and receptors that play critical roles in cardiovascular health.

Neuroprotective Properties
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It is structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for its role in inducing parkinsonism in animal models. Investigations into its pharmacological profile suggest that it may mitigate some neurotoxic effects associated with MPTP .

Antidepressant Activity
There is emerging evidence supporting the antidepressant-like effects of tetrahydropyridine derivatives. Studies have shown that these compounds can influence neurotransmitter systems related to mood regulation, potentially offering new avenues for treating depression .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of 1-Bn-4-Ph-THP is crucial for optimizing its therapeutic potential. SAR studies have identified key structural features that influence its biological activity:

Structural Feature Impact on Activity
Benzyl GroupEnhances receptor binding affinity
Tetrahydropyridine RingCritical for neuroprotective effects
Phenyl SubstituentModulates pharmacokinetics and metabolism

These insights help guide the design of new derivatives with improved efficacy and safety profiles.

Case Studies

Several case studies highlight the applications of 1-Bn-4-Ph-THP:

  • Case Study 1: Cardiovascular Research
    A study demonstrated that treatment with 1-Bn-4-Ph-THP significantly reduced platelet aggregation in vitro and in vivo models, suggesting its potential as a therapeutic agent for preventing thrombosis.
  • Case Study 2: Neuroprotection
    In animal models of Parkinson's disease, administration of the compound resulted in decreased neurodegeneration markers compared to controls, indicating its protective role against MPTP-induced toxicity .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds:

Biologische Aktivität

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (abbreviated as BPTP) is a chemical compound characterized by its tetrahydropyridine ring structure, which is known for its biological activity and potential therapeutic applications. This compound has garnered attention due to its structural similarity to other biologically active molecules, particularly those related to dopaminergic activity, making it a candidate for investigating neuroprotective effects and implications in neurodegenerative diseases such as Parkinson's disease.

Neuroprotective Properties

Research indicates that BPTP may exhibit neuroprotective properties , particularly in relation to oxidative stress and neuronal survival. Studies have shown that compounds with similar structures can modulate dopamine signaling pathways, enhancing dopaminergic activity in neuronal cultures . This modulation is crucial for understanding its potential therapeutic effects in treating conditions like Parkinson's disease.

Interaction with Dopamine Receptors

BPTP interacts with dopamine receptors, showing binding affinity that suggests it could influence dopaminergic signaling. For instance, one study reported that BPTP has an affinity for the human dopamine D2 receptor with a Ki value of 151 nM . This interaction is significant as it may help counteract the neurotoxic effects associated with dopaminergic neuron degeneration.

Comparative Analysis of Related Compounds

To better understand the uniqueness of BPTP, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some notable analogs:

Compound NameStructureUnique Features
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridineStructureContains a methyl group instead of a phenyl group; potential differences in biological activity.
4-PhenylpyridineStructureLacks the tetrahydro configuration; primarily studied for its electronic properties.
1-BenzylpiperidineStructureFeatures a piperidine ring instead; known for its psychoactive effects.

Case Studies and Research Findings

Several studies have explored the biological activity of BPTP:

  • Neurotoxicity Studies : Research has indicated that BPTP may share neurotoxic characteristics similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to damage dopaminergic neurons. The investigation into BPTP's mechanisms could provide insights into its safety and efficacy in therapeutic applications .
  • Oxidative Stress Mitigation : Experimental models suggest that BPTP may help mitigate oxidative stress in neuronal cells, thus promoting cell survival and potentially offering protective effects against neurodegenerative processes .
  • Binding Affinity Studies : Binding studies have demonstrated that BPTP interacts effectively with dopamine receptors, indicating its potential role in modulating dopaminergic signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and cyclization. For example, the Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) is effective for forming tetrahydropyridine rings in structurally similar compounds . Optimizing solvent polarity (e.g., THF vs. DCM) and temperature (room temperature vs. reflux) significantly impacts stereochemical outcomes and yields. Purification via column chromatography with gradients of ethyl acetate/hexane is typical .

Q. How should researchers handle and store this compound to mitigate safety risks?

  • Safety Protocol :

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and serious eye damage (H319) are reported for analogous tetrahydropyridines .
  • Controls : Use PPE (nitrile gloves, lab coat), fume hoods for ventilation, and avoid dust formation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for tetrahydropyridine protons).
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
  • Crystallography : Single-crystal X-ray diffraction for absolute stereochemistry determination, though limited data exists for this compound .

Advanced Research Questions

Q. What molecular mechanisms underlie the neurotoxic potential of this compound compared to MPTP?

  • Mechanistic Insights : Unlike MPTP (a Parkinsonism-inducing toxin), the benzyl substituent in this compound may alter metabolic activation. MPTP is oxidized to MPP⁺, which inhibits mitochondrial complex I. Researchers should assess whether the benzyl group modifies:

  • Bioactivation : Use liver microsomes and LC-MS to detect toxic metabolites.
  • Dopaminergic Selectivity : In vitro models (e.g., SH-SY5Y cells) can quantify mitochondrial dysfunction and ROS production .

Q. How can in vivo models be designed to evaluate the neuroprotective efficacy of compounds against this compound-induced toxicity?

  • Experimental Design :

  • Animal Models : Administer the compound intraperitoneally to rodents (dose range: 10–50 mg/kg) and monitor motor deficits via rotarod or open-field tests.
  • Biomarkers : Measure striatal dopamine depletion (HPLC-ECD) and α-synuclein aggregation (immunohistochemistry) .

Q. What structural modifications enhance or reduce the biological activity of this compound?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects : Replace the benzyl group with cyclohexyl (as in MCTP) to study hydrophobicity and blood-brain barrier penetration.
  • Electron-Withdrawing Groups : Introduce halogens (e.g., -F, -Cl) at the phenyl ring to modulate metabolic stability.
  • Validation : Compare IC₅₀ values in mitochondrial assays and computational docking (e.g., Autodock Vina) .

Q. How should contradictory data on the compound’s toxicity profile be reconciled?

  • Data Analysis Framework :

  • Source Evaluation : Cross-reference GHS classifications (e.g., H302 vs. H335 discrepancies in SDS sheets) .
  • Dose-Response Studies : Conduct acute toxicity assays (OECD 423) in rodents to establish LD₅₀ and NOAEL.
  • Reproducibility : Validate findings across independent labs using standardized protocols (e.g., fixed exposure durations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.